molecular formula C10H8ClNS B2975135 2-Amino-4-(3-chlorophenyl)thiophene CAS No. 1392042-82-8

2-Amino-4-(3-chlorophenyl)thiophene

Cat. No.: B2975135
CAS No.: 1392042-82-8
M. Wt: 209.69
InChI Key: YBENWBHIGQOKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(3-chlorophenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with an amino group at the second position and a 3-chlorophenyl group at the fourth position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-chlorophenyl)thiophene can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .

Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chlorophenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the thiophene ring.

Scientific Research Applications

2-Amino-4-(3-chlorophenyl)thiophene has several scientific research applications:

Comparison with Similar Compounds

2-Amino-4-(3-chlorophenyl)thiophene can be compared with other thiophene derivatives, such as:

  • 2-Amino-3-(3-chlorophenyl)thiophene
  • 2-Amino-5-(3-chlorophenyl)thiophene
  • 2-Amino-4-(4-chlorophenyl)thiophene

These compounds share similar structural features but differ in the position of the substituents on the thiophene ring. The unique substitution pattern of this compound may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3-chlorophenyl)thiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBENWBHIGQOKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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